molecular formula C15H25BrN2O3S B2592027 3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one CAS No. 375347-95-8

3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one

Cat. No.: B2592027
CAS No.: 375347-95-8
M. Wt: 393.34
InChI Key: IPLUOSAUUKDXNT-UHFFFAOYSA-N
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Description

This compound is a brominated bicyclo[2.2.1]heptan-2-one derivative featuring a 4-methylpiperazinyl sulfonylmethyl substituent. Its structure includes a rigid norbornane-like framework, which is chemically modified at the C3 position with bromine and at the C7 position with dimethyl and sulfonamide-linked 4-methylpiperazine groups.

The synthesis of this compound likely involves sulfonylation of a brominated bicyclo[2.2.1]heptan-2-one precursor, followed by coupling with 4-methylpiperazine. Analytical characterization (e.g., NMR, mass spectrometry) would confirm the presence of the bromomethylene group (=CHBr) and sulfonamide linkage, as evidenced by signals at ~5.62 ppm (1H NMR) and sulfonyl-related resonances .

Properties

IUPAC Name

3-bromo-1,7-dimethyl-7-[(4-methylpiperazin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrN2O3S/c1-14-5-4-11(12(16)13(14)19)15(14,2)10-22(20,21)18-8-6-17(3)7-9-18/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLUOSAUUKDXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)N3CCN(CC3)C)C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptan-2-one core, followed by functionalization to introduce the bromine, methyl, and sulfonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and piperazine groups.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine moiety can enhance binding affinity. The bicyclic structure provides rigidity, which can be crucial for specific interactions and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs, focusing on substituents, molecular properties, and biological relevance:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-Br, 1,7-diMe, 7-[(4-Me-piperazinyl)sulfonylmethyl] C15H24BrN2O3S 401.33 Bromine enhances electrophilicity; sulfonamide and piperazine improve solubility and binding affinity.
1-((1S,4S)-3-((E)-benzylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide Benzylidene, tert-butyl C22H29NO3S 403.54 Aromatic benzylidene group increases rigidity; tert-butyl enhances lipophilicity.
7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one 2-Pyridinyl-piperazinyl C19H27N3O3S 377.51 Pyridine introduces π-π stacking potential; lower molecular weight improves permeability.
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-Br, 1,7,7-triMe C10H15BrO 231.13 Simplified structure lacking sulfonamide; higher volatility due to reduced polarity.
3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one 3-(Me2N)CH2 C10H17NO 167.25 Basic dimethylamino group enhances water solubility; minimal steric bulk.

Key Findings:

Substituent Impact on Bioactivity :

  • The target compound ’s 4-methylpiperazinyl sulfonyl group likely improves binding to charged residues in enzyme active sites, as seen in protease inhibitors .
  • Replacement with a 2-pyridinyl-piperazinyl group (C19H27N3O3S) introduces heteroaromaticity, which may enhance interactions with metal ions or aromatic residues .

Bromine vs. In contrast, non-brominated analogs (e.g., 3-[(dimethylamino)methyl] derivative) lack this reactivity .

Sulfonamide vs. Methanesulfonamide: The tert-butyl methanesulfonamide analog (C22H29NO3S) exhibits higher lipophilicity (clogP ~3.5 vs. ~2.1 for the target compound), which may affect membrane permeability .

Stereochemical Considerations :

  • The (1R,3S,4S)-stereoisomer of 3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 10293-06-8) demonstrates the importance of stereochemistry in receptor binding, as enantiomers often show divergent biological activities .

Biological Activity

3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a bicyclic framework with a piperazine moiety, suggests diverse biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure

The compound can be represented as follows:

IUPAC Name 3bromo1,7dimethyl7[(4methylpiperazin1yl)sulfonyl]methylbicyclo[2.2.1]heptan2one\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bicyclic structure facilitates binding to specific receptors, while the piperazine ring enhances its pharmacokinetic properties. The sulfonamide group is also crucial for its activity against certain biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Properties

Several studies have focused on the anticancer potential of related compounds. For example, derivatives with similar structural features have demonstrated efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms often involve the modulation of signaling pathways associated with cancer cell survival.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds in this class have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This makes them interesting candidates for treating neuropsychiatric disorders.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique position in terms of biological activity and structural characteristics.

Compound Biological Activity Mechanism
Compound AAntimicrobialCell wall synthesis inhibition
Compound BAnticancerApoptosis induction via caspase activation
3-bromo...NeuropharmacologicalDopamine receptor modulation

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines MCF-7 and MDA-MB-231, derivatives similar to 3-bromo-1,7-dimethyl... were tested for cytotoxicity. Results indicated a significant reduction in cell viability when treated with these compounds, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial effects of piperazine derivatives found that certain modifications to the sulfonamide group enhanced activity against Gram-positive bacteria. The study concluded that structural optimization could lead to more effective antimicrobial agents.

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